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Compound of Interest

Compound Name: 2-Chlorothiophene

Cat. No.: B1346680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Chlorothiophene (CAS No. 96-43-5), a key intermediate in the synthesis of various

pharmaceuticals and materials. This document collates and presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols and a workflow for spectroscopic analysis.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS

spectroscopic analysis of 2-Chlorothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ) [ppm] Coupling Constant (J) [Hz] Assignment

6.918 5.60 (d) H5

6.787 3.71 (d) H3

6.742 1.48 (dd) H4
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Data sourced from ChemicalBook.[1]

¹³C NMR Data

Chemical Shift (δ) [ppm] Assignment

127.1 C5

126.9 C3

122.9 C4

121.3 C2

Note: Experimental chemical shift values for ¹³C NMR are not readily available in the searched

literature. The presented values are based on typical chemical shifts for substituted thiophenes

and should be considered as estimates.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

~3100 Aromatic C-H stretch

1495 Aromatic C=C stretching

~1400 Ring stretching

~1200 C-H in-plane bending

~830 C-H out-of-plane bending

699 C-S stretching

Note: A detailed experimental peak list for 2-Chlorothiophene was not found. The presented

data is based on characteristic absorption frequencies for thiophene derivatives.[2]

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

118 100% [M]⁺ (Molecular Ion)

120 33% [M+2]⁺ (Isotope Peak)

83 High [M-Cl]⁺

45 Moderate [CHS]⁺

Data indicates the molecular ion and major fragments. The presence of the M+2 peak is

characteristic of a chlorine-containing compound.[3]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Chlorothiophene is dissolved in 0.5-0.7

mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard.[4]

¹H NMR Acquisition:

Spectrometer: A spectrometer operating at a frequency of 300 MHz or higher.[4]

Pulse Angle: 30-45°.[4]

Acquisition Time: 2-4 seconds.[4]

Relaxation Delay: 1-5 seconds.[4]

¹³C NMR Acquisition:

Spectrometer: A spectrometer operating at a frequency of 75 MHz or higher.[4]

Technique: Proton-decoupled.[4]
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Pulse Angle: 30-45°.[4]

Acquisition Time: 1-2 seconds.[4]

Relaxation Delay: 2-5 seconds.[4]

Infrared (IR) Spectroscopy
Sample Preparation: As 2-Chlorothiophene is a liquid at room temperature, the spectrum is

typically acquired directly as a thin film (neat) between two salt plates (e.g., NaCl or KBr).[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The sample is placed in the spectrometer, and the sample spectrum is recorded.

The spectrum is typically scanned over a range of 4000-400 cm⁻¹.[4]

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum.[4]

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. A

study by Pathak et al. utilized multiphoton excitation at 235 nm for ionization.[5]

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate

the ions based on their mass-to-charge ratio.[5]

Analysis: The resulting mass spectrum provides information on the molecular weight from

the molecular ion peak and structural details from the fragmentation pattern.[5]

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a compound like 2-Chlorothiophene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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